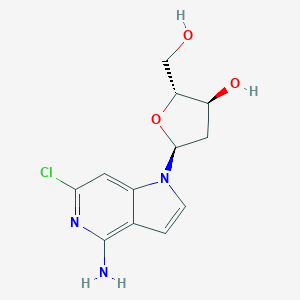

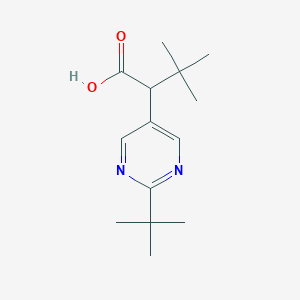

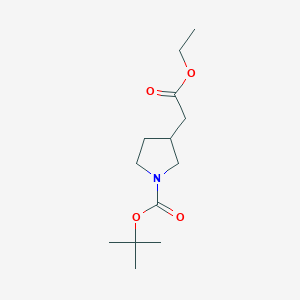

N-(6-Azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-Azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine, commonly known as acridine orange, is a fluorescent dye that has been widely used in scientific research for over a century. Its unique properties have made it an essential tool for a variety of applications, from staining biological samples to studying DNA and RNA.

Mécanisme D'action

Acridine orange works by intercalating between the base pairs of DNA and RNA, causing them to fluoresce under certain conditions. The dye has a net positive charge, which allows it to bind to the negatively charged phosphate groups of nucleic acids. Once bound, acridine orange becomes highly fluorescent and can be visualized using a fluorescence microscope or other imaging techniques.

Effets Biochimiques Et Physiologiques

Acridine orange has been shown to have a variety of biochemical and physiological effects on cells and tissues. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress. Additionally, acridine orange has been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of acridine orange is its high sensitivity and selectivity for nucleic acids. It can be used to visualize DNA and RNA in a variety of samples, including cells, tissues, and gels. Additionally, acridine orange is relatively inexpensive and easy to use, making it accessible to researchers with limited resources.

However, there are also several limitations to the use of acridine orange in lab experiments. For example, the dye can be toxic to cells at high concentrations, and its fluorescence can be affected by pH and other environmental factors. Additionally, acridine orange is not specific to DNA or RNA and can also bind to other cellular components, leading to potential artifacts in imaging.

Orientations Futures

Despite its long history of use in scientific research, there is still much to be learned about the properties and applications of acridine orange. Some potential future directions for research include:

1. Developing new methods for synthesizing acridine orange that are more efficient and environmentally friendly.

2. Exploring the use of acridine orange in combination with other fluorescent dyes to improve imaging and visualization of cellular structures and processes.

3. Investigating the potential use of acridine orange as an antimicrobial agent, particularly in the context of antibiotic resistance.

4. Studying the effects of acridine orange on cellular metabolism and signaling pathways to better understand its mechanisms of action.

5. Developing new applications for acridine orange in fields such as nanotechnology and drug delivery.

In conclusion, acridine orange is a versatile and valuable tool for scientific research, with a wide range of applications in fields such as biology, chemistry, and medicine. While there are limitations to its use, ongoing research is likely to uncover new and innovative ways to utilize this powerful fluorescent dye.

Méthodes De Synthèse

Acridine orange can be synthesized through a multistep process involving the reaction of acridine with various reagents. The most commonly used method involves the reaction of 9-aminoacridine with 2-chloro-6-nitrobenzyl chloride, followed by reduction with zinc and hydrochloric acid. The resulting compound is then reacted with sodium azide to produce acridine orange.

Applications De Recherche Scientifique

Acridine orange has been extensively used in scientific research due to its ability to selectively stain nucleic acids. It can be used to visualize DNA and RNA in cells and tissues, making it a valuable tool for studying cellular processes such as mitosis and apoptosis. Additionally, acridine orange has been used to detect DNA damage and mutations, as well as to study the structure and function of nucleic acids.

Propriétés

Numéro CAS |

116273-54-2 |

|---|---|

Nom du produit |

N-(6-Azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine |

Formule moléculaire |

C35H35N7O |

Poids moléculaire |

569.7 g/mol |

Nom IUPAC |

N-acridin-9-yl-N'-(6-azido-2-methoxyacridin-9-yl)octane-1,8-diamine |

InChI |

InChI=1S/C35H35N7O/c1-43-25-17-19-32-29(23-25)35(28-18-16-24(41-42-36)22-33(28)40-32)38-21-11-5-3-2-4-10-20-37-34-26-12-6-8-14-30(26)39-31-15-9-7-13-27(31)34/h6-9,12-19,22-23H,2-5,10-11,20-21H2,1H3,(H,37,39)(H,38,40) |

Clé InChI |

RVMSVFZQNRNRLO-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |

SMILES canonique |

COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Autres numéros CAS |

116273-54-2 |

Synonymes |

AMAAOD N-(3-azido-7-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine N-(6-azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.